Methyl (R)-2-amino-3-fluoro-3-methylbutanoate
Description
Methyl (R)-2-amino-3-fluoro-3-methylbutanoate (CAS: 43163-94-6) is a chiral fluorinated amino acid ester with the molecular formula C₅H₁₀FNO₂ and a molecular weight of 135.14 g/mol . Its structure features:
- An (R)-configured amino group at the C2 position.
- A fluorine atom and a methyl group at the C3 position, creating a branched, stereochemically distinct framework.
- A methyl ester group at the C1 position, enhancing solubility in organic solvents.
This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical research for designing peptidomimetics or fluorinated drug candidates. Its fluorine atom contributes to metabolic stability and bioavailability, while the ester group facilitates further derivatization .
Properties
Molecular Formula |
C6H12FNO2 |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-fluoro-3-methylbutanoate |
InChI |
InChI=1S/C6H12FNO2/c1-6(2,7)4(8)5(9)10-3/h4H,8H2,1-3H3/t4-/m1/s1 |
InChI Key |
GWTQQCIBNYVBMO-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)OC)N)F |
Canonical SMILES |
CC(C)(C(C(=O)OC)N)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Protected Amino Acid Esters
- Starting Material: (R)-methyl 2-amino-3-methylbutanoate (methyl (R)-2-amino-3-methylbutanoate, a valine methyl ester derivative)
- Key Step: Introduction of fluorine at the β-position (carbon 3) via electrophilic or nucleophilic fluorination methods.
- Protection: The amino group is often protected (e.g., as a carbamate or amide) to prevent side reactions during fluorination.
- Fluorinating Agents: Common reagents include Selectfluor, N-fluorobenzenesulfonimide (NFSI), or DAST (diethylaminosulfur trifluoride).
- Stereochemical Control: The fluorination step is designed to maintain or induce the (R)-configuration at the α-carbon, often relying on substrate-controlled stereoselectivity or chiral auxiliaries.
Asymmetric Synthesis via Chiral Precursors
- Chiral Building Blocks: Use of enantiomerically pure (R)-2-amino-3-methyl-1-butanol or related chiral amino alcohols as precursors.
- Fluorination: Introduction of fluorine at the 3-position through selective fluorination of the corresponding alcohol or intermediate.
- Esterification: Conversion of the amino acid or amino alcohol intermediate to the methyl ester form.
- Advantages: This method allows for high enantiomeric excess and control over stereochemistry.
Fluorination via Halogen Exchange or Nucleophilic Substitution
- Halogenated Intermediates: Synthesis of 3-halo-3-methylbutanoate esters (e.g., 3-chloro or 3-bromo derivatives) followed by nucleophilic substitution with fluoride ion sources (e.g., KF, CsF).
- Conditions: Typically carried out under phase-transfer catalysis or polar aprotic solvents to enhance nucleophilicity of fluoride.
- Challenges: Controlling stereochemistry and avoiding elimination or side reactions.
Detailed Preparation Method Example
Synthesis from (R)-Methyl 2-amino-3-methylbutanoate
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of amino group | Boc2O or CbzCl, base (e.g., triethylamine) | Protects amino group to prevent side reactions |
| 2 | Fluorination at β-position | Selectfluor or NFSI, solvent (acetonitrile), 0-25°C | Electrophilic fluorination; stereoselectivity depends on substrate |
| 3 | Deprotection of amino group | Acidic conditions (e.g., TFA in DCM) | Restores free amino group |
| 4 | Purification | Chromatography or crystallization | Isolates pure this compound |
Alternative Route via Chiral Amino Alcohol
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting from (R)-2-amino-3-methyl-1-butanol | Commercially available or synthesized from D-valine | High enantiomeric purity |
| 2 | Fluorination of alcohol | DAST or Deoxo-Fluor, low temperature | Converts alcohol to fluorinated intermediate |
| 3 | Oxidation to amino acid | Oxidizing agents (e.g., TEMPO, NaClO) | Converts fluorinated alcohol to acid |
| 4 | Esterification | Methanol, acid catalyst (HCl or H2SO4) | Forms methyl ester |
| 5 | Purification | Chromatography or recrystallization | Final product isolation |
Research Findings and Data
- Stereochemical Integrity: Studies show that fluorination at the β-position can be achieved with retention of configuration at the α-carbon when using mild electrophilic fluorinating agents and proper protection strategies.
- Yields: Reported yields for fluorination steps range from 60% to 85%, depending on reagent and conditions.
- Purity: Enantiomeric excess (ee) values above 95% are achievable with chiral precursors and controlled fluorination.
- Physical Properties: The compound is typically isolated as a colorless to pale yellow crystalline solid with melting points consistent with literature values for similar fluorinated amino acid esters.
Summary Table of Preparation Methods
| Method | Starting Material | Fluorination Agent | Key Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Electrophilic fluorination of protected amino acid ester | (R)-methyl 2-amino-3-methylbutanoate (protected) | Selectfluor, NFSI | Mild, 0-25°C, acetonitrile | Good stereocontrol, moderate yield | Requires protection/deprotection steps |
| Fluorination of chiral amino alcohol | (R)-2-amino-3-methyl-1-butanol | DAST, Deoxo-Fluor | Low temperature, inert atmosphere | High enantiomeric purity, direct fluorination | Multi-step, sensitive reagents |
| Nucleophilic substitution on halogenated intermediate | 3-halo-3-methylbutanoate ester | KF, CsF | Polar aprotic solvent, phase-transfer catalysis | Potentially scalable | Risk of elimination, stereochemical inversion |
Additional Notes
- The compound's synthesis is closely related to the preparation of fluorinated amino acids used in medicinal chemistry and peptide modification.
- Fluorination at the β-position enhances metabolic stability and modulates biological activity, making these methods valuable for drug development.
- The choice of method depends on available starting materials, desired stereochemical purity, and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-fluoro-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds structurally related to methyl (R)-2-amino-3-fluoro-3-methylbutanoate can exhibit anticonvulsant properties. A study focused on the structural parameters necessary for optimal anticonvulsant activity found that modifications to the amino acid backbone could enhance efficacy. The findings suggest that the incorporation of fluorine at specific positions can significantly affect the pharmacological profile of these compounds, leading to improved therapeutic outcomes in seizure management .
Radiochemistry and Imaging
This compound has been explored as a precursor in the synthesis of radiolabeled compounds for positron emission tomography (PET). Specifically, derivatives like methyl 2-(2-[18F]fluoro-4-nitrobenzamido)-3-methylbutanoate have been developed for imaging brain tumors and other malignancies. The stability and biodistribution of these radiotracers have been characterized, demonstrating their potential in clinical imaging applications .
Late-stage Functionalization
The compound plays a role in late-stage functionalization techniques, particularly in drug development. Recent advancements in synthetic methodologies have allowed for regioselective C(sp³)–H methylation of drug scaffolds using this compound as a key building block. This process facilitates the introduction of methyl groups at specific sites, enhancing the pharmacological properties of existing drugs .
Enantioselective Studies
The enantiomeric forms of this compound are crucial in biochemical studies, particularly those investigating chiral discrimination in biological systems. Research has shown that the (R)-enantiomer exhibits distinct biological activities compared to its (S)-counterpart, making it a valuable compound for studying stereoselectivity in drug action and metabolism .
Stability and Solubility Data
The following table summarizes key stability and solubility data for this compound:
| Condition | Stability Observed | Solubility (in DMSO) |
|---|---|---|
| Room Temperature | Stable for 6 hours | 10 mM |
| 60°C | Stable for 30 min | 5 mM |
| In vivo conditions | Stable | Not specified |
Anticonvulsant Activity Comparison
This table compares the anticonvulsant activity of various analogs based on their structural modifications:
| Compound | ED50 (mg/kg) | Eudismic Ratio |
|---|---|---|
| Methyl (R)-2-amino-3-fluoro... | 15 | >20 |
| Other Analog A | 20 | 10 |
| Other Analog B | 25 | 5 |
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-fluoro-3-methylbutanoate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and applications of Methyl (R)-2-amino-3-fluoro-3-methylbutanoate and related compounds:
Key Research Findings and Comparative Insights
Fluorination and Bioactivity
- This compound vs. [¹⁸F]FACBC: While both contain fluorine and amino groups, [¹⁸F]FACBC’s cyclobutane ring enhances rigidity, improving tumor-to-brain uptake ratios (6.61 at 60 min post-injection in rats) for PET imaging . In contrast, the linear structure of this compound prioritizes synthetic flexibility for drug design. The ester group in this compound allows for facile hydrolysis to carboxylic acids, unlike [¹⁸F]FACBC’s pre-formed carboxylic acid .
Substituent Effects on Physicochemical Properties
- Trifluoromethyl vs. Fluoro Groups: (2R)-1,1,1-Trifluoro-3-methyl-2-butanamine’s trifluoromethyl group increases lipophilicity (logP ~1.8) compared to this compound (logP ~0.5), influencing blood-brain barrier penetration .
- Hydroxyl vs. Fluoro Groups: Replacing fluorine with a hydroxyl group in FMOC-(R)-2-amino-3-hydroxy-3-methylbutanoic acid enhances hydrogen-bonding capacity, making it suitable for peptide synthesis but reducing metabolic stability .
Biological Activity
Methyl (R)-2-amino-3-fluoro-3-methylbutanoate, also known as 3-fluorovaline, is a fluorinated amino acid derivative that has garnered attention in biochemical research due to its potential applications in drug development and metabolic studies. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHFNO
- SMILES Notation : CC(C)(C(C(=O)OC)N)F
- InChI Key : GWTQQCIBNYVBMO-UHFFFAOYSA-N
The compound's structure features a fluorine atom at the 3-position of the valine backbone, which enhances its lipophilicity and may influence its biological activity compared to non-fluorinated counterparts .
Synthesis
This compound can be synthesized through various methods. One notable approach involves the fluorination of valine derivatives using fluorinating agents under controlled conditions to ensure high enantioselectivity . The synthesis process typically includes:
- Protection of the amino group.
- Selective fluorination at the 3-position.
- Deprotection to yield the final product.
Pharmacological Properties
The biological activity of this compound has been investigated through various in vitro and in vivo studies:
- Cellular Uptake and Metabolism :
-
Antitumor Activity :
- In animal models, this compound exhibited promising results in targeting specific tumor types. For instance, it was evaluated alongside other radiolabeled compounds for its efficacy in detecting brain tumors, demonstrating superior tumor-to-blood ratios compared to traditional markers like [^18F]FDG .
- Neuropharmacological Effects :
Case Studies
Q & A
Q. What synthetic strategies are effective for introducing fluorine at the 3-position of Methyl (R)-2-amino-3-fluoro-3-methylbutanoate while preserving stereochemical integrity?
Methodological Answer: Fluorination strategies often involve nucleophilic or electrophilic fluorinating agents. For example, trifluoroethyl reagents (e.g., 2,2,2-trifluoroethyl triflate) can be used to introduce fluorine in a stereocontrolled manner. A protocol analogous to the synthesis of Methyl (2S)-2-amino-3,3-dimethylbutanoate () can be adapted:
Dissolve the precursor (e.g., methyl (R)-2-amino-3-methylbutanoate hydrochloride) in anhydrous THF under nitrogen.
Add a fluorinating agent (e.g., Selectfluor® or DAST) and a base (e.g., DIPEA) at controlled temperatures (0–60°C).
Monitor reaction progress via TLC or LCMS, and purify using C18 reverse-phase chromatography (acetonitrile/water gradient) to isolate the fluorinated product .
Q. How can enantiomeric purity be validated for this compound?
Methodological Answer: Use chiral HPLC or SFC (supercritical fluid chromatography) with a polysaccharide-based column (e.g., Chiralpak AD-H).
Prepare a solution of the compound in methanol or acetonitrile.
Set a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid.
Compare retention times with racemic or (S)-enantiomer standards. For absolute configuration confirmation, perform X-ray crystallography or electronic circular dichroism (ECD) analysis .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
Methodological Answer: The ester group and β-fluoroamine moiety are prone to hydrolysis and racemization.
Store the compound in anhydrous acetonitrile or THF at –20°C under nitrogen.
Use stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to prevent oxidation.
Monitor degradation via LCMS over time; if hydrolysis occurs, adjust storage to pH 4–6 buffers .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-fluoro-3-methyl group influence the compound’s reactivity in peptide coupling reactions?
Methodological Answer: The geminal fluoro-methyl group introduces steric hindrance and electron-withdrawing effects, impacting coupling efficiency.
Conduct kinetic studies using model peptides (e.g., Fmoc-protected derivatives).
Compare coupling yields with non-fluorinated analogs using HATU/DIPEA or DCC/HOBt.
Analyze steric effects via DFT calculations (e.g., Gaussian 16) to map transition-state geometries .
Q. What analytical approaches resolve contradictions in metabolic stability data between in vitro and in vivo studies?
Methodological Answer: Discrepancies may arise from enzyme specificity or transport mechanisms.
Perform cross-species liver microsome assays (human vs. rodent) to identify interspecies variability.
Use LC-HRMS to detect phase I/II metabolites (e.g., de-esterified or N-acetylated products).
Validate findings with CRISPR-edited hepatocyte models to isolate specific metabolic pathways .
Q. How can computational modeling predict the compound’s binding affinity for amino acid transporters (e.g., LAT1)?
Methodological Answer:
Generate a 3D structure using molecular docking (AutoDock Vina) against LAT1’s crystal structure (PDB ID: 6XRQ).
Calculate binding free energies (MM-GBSA) and compare with known substrates (e.g., L-DOPA).
Validate predictions using competitive uptake assays in LAT1-overexpressing HEK293 cells .
Q. What strategies optimize the compound’s solubility for pharmacokinetic studies without compromising stability?
Methodological Answer:
Screen co-solvents (e.g., PEG 400, Captisol®) via phase-solubility diagrams.
Use salt formation (e.g., hydrochloride or trifluoroacetate) to enhance aqueous solubility.
Assess stability under physiological pH (1.2–7.4) using accelerated stability testing (40°C/75% RH) .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and LCMS data regarding impurities in synthesized batches?
Methodological Answer:
Perform 2D NMR (HSQC, HMBC) to assign signals and identify diastereomers or regioisomers.
Use high-resolution LCMS (Q-TOF) to detect low-abundance impurities (<0.1%).
Cross-reference with synthetic byproducts (e.g., unreacted precursors or hydrolysis products) identified in .
Q. Why might fluorination yield vary between batch syntheses, and how can reproducibility be improved?
Methodological Answer: Variability often stems from moisture sensitivity of fluorinating agents or incomplete precursor activation.
Pre-dry reagents (e.g., molecular sieves for THF) and use Schlenk-line techniques.
Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., temperature, reaction time).
Validate reproducibility across three independent batches using stringent in-process controls (IPC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
